molecular formula C8H19NO2 B8427071 N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol

N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol

Cat. No. B8427071
M. Wt: 161.24 g/mol
InChI Key: TWTKUWBQBMZUQN-UHFFFAOYSA-N
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Patent
US05171819

Procedure details

In this example, 1780 g (20 mol) of 2-amino-2-methyl-1-propanol and 10 g water were added to a 5-liter three-necked flask equipped with a thermometer, condenser, magnetic stirrer, dropping funnel, and nitrogen inlet. 1,2-butylene oxide (1584 g, 22 mol) was added into the flask slowly at 90° C.-100° C. with stirring and under a nitrogen atmosphere. The resulting crude product was N-(2'-hydroxybutyl)-2-amino-2-methyl-1-propanol (82% yield with 90% alkanolamine conversion as determined by GLC).
Quantity
1780 g
Type
reactant
Reaction Step One
Quantity
1584 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH2:7]1[O:11][CH:8]1[CH2:9][CH3:10]>O>[OH:11][CH:8]([CH2:9][CH3:10])[CH2:7][NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
1780 g
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
1584 g
Type
reactant
Smiles
C1C(CC)O1
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, condenser, magnetic stirrer

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(CO)(C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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